molecular formula C17H11N3O2S B14586010 [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone CAS No. 61466-49-7

[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone

Cat. No.: B14586010
CAS No.: 61466-49-7
M. Wt: 321.4 g/mol
InChI Key: HHNKOCBSFHEONB-UHFFFAOYSA-N
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Description

[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole and pyrazole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can produce a variety of substituted benzothiazole and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound has shown promise as a therapeutic agent. Preliminary studies indicate that it may possess anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to fully understand its potential and mechanism of action.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The benzothiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biological molecules. The exact pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(4-hydroxyphenyl)methanone: Similar structure but with a different position of the hydroxy group.

    [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.

    [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-chlorophenyl)methanone: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

The uniqueness of [1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61466-49-7

Molecular Formula

C17H11N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

[1-(1,3-benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C17H11N3O2S/c21-14-7-3-1-5-12(14)16(22)11-9-18-20(10-11)17-19-13-6-2-4-8-15(13)23-17/h1-10,21H

InChI Key

HHNKOCBSFHEONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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